molecular formula C15H19N3O4 B14955724 Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Cat. No.: B14955724
M. Wt: 305.33 g/mol
InChI Key: ORNDUGQBWITKCT-UHFFFAOYSA-N
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Description

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a synthetic organic compound featuring a methyl propanoate backbone linked via an amide bond to a substituted isoxazolo[5,4-b]pyridine heterocycle. The isoxazolo-pyridine core contains a 6-isopropyl and 3-methyl substituent, contributing to steric bulk and lipophilicity.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

methyl 3-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C15H19N3O4/c1-8(2)11-7-10(13-9(3)18-22-15(13)17-11)14(20)16-6-5-12(19)21-4/h7-8H,5-6H2,1-4H3,(H,16,20)

InChI Key

ORNDUGQBWITKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s uniqueness lies in its fused isoxazole-pyridine ring system and methyl ester group. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Core Heterocycle Ester Group Key Substituents Molecular Formula (Example) Molar Mass (g/mol)
Target Compound Isoxazolo[5,4-b]pyridine Methyl 6-isopropyl, 3-methyl ~C₁₈H₂₃N₃O₄ ~345.4
Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate Pyrimidine Isopropyl 2-amino, 4-hydroxy, 6-methyl C₁₁H₁₇N₃O₃ 239.27
Haloxyfop-methyl Phenoxy-propanoate Methyl 3-chloro-5-(trifluoromethyl)-pyridinyloxy ~C₁₆H₁₃ClF₃NO₄ ~375.7
Diclofop-methyl Phenoxy-propanoate Methyl 2,4-dichlorophenoxy ~C₁₆H₁₄Cl₂O₄ ~341.2
Key Observations:

This may enhance binding to enzymes or receptors requiring planar aromatic interactions. Pyrimidine derivatives (e.g., ) prioritize hydrogen bonding via amino/hydroxy groups, whereas halogenated phenoxy compounds () rely on hydrophobic interactions.

Ester Group :

  • The methyl ester in the target compound improves metabolic stability compared to isopropyl esters (), which may hydrolyze faster in vivo.

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